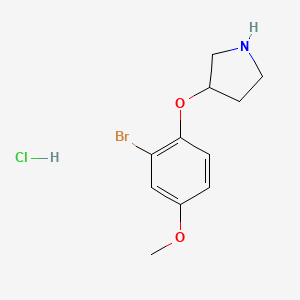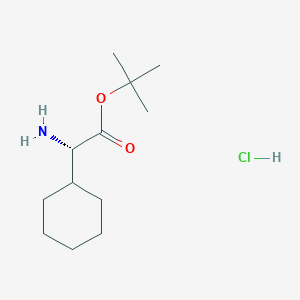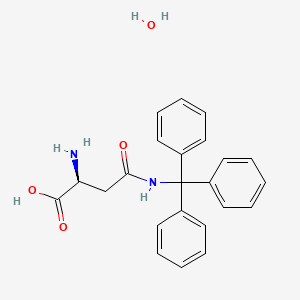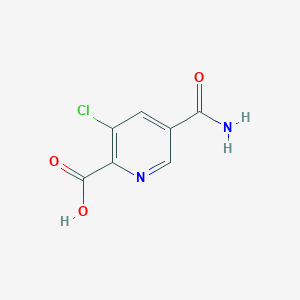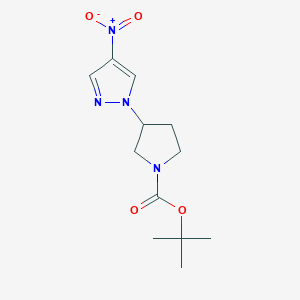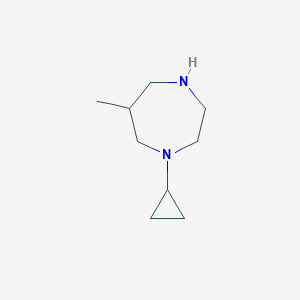
1-Cyclopropyl-6-methyl-1,4-diazepane
Übersicht
Beschreibung
Molecular Structure Analysis
The IUPAC name for this compound is 1-cyclopropyl-6-methyl-1,4-diazepane . The InChI code is 1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3 . This indicates that the compound has a diazepane ring with a cyclopropyl group and a methyl group attached to it .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The compound’s molecular weight is 154.26 .Wissenschaftliche Forschungsanwendungen
Ring-Transformations and Synthetic Applications
- Ring Enlargement and Transformation: Halocarbene adducts of 1,3-disubstituted uracil undergo ring-enlargement to yield 1,3-diazepine derivatives. This process showcases the versatility of similar structures in synthesizing ring-expanded products, offering insights into the chemical behavior of cyclopropyl-containing compounds under different conditions (Thiellier, Koomen, & Pandit, 1977).
- Metal Carbene Precursors: The study on 4-Diazoisochroman-3-imines as metal carbene precursors for synthesizing isochromene derivatives demonstrates the utility of cyclopropyl and diazepane analogs in complex organic syntheses, highlighting the role of these structures in facilitating cycloaddition reactions (Ren et al., 2017).
Biological Relevance and Catalytic Properties
- Enzyme Inhibition and Biological Evaluation: Bromophenol derivatives with cyclopropyl moiety have shown effectiveness as inhibitors of cytosolic carbonic anhydrase and acetylcholinesterase enzymes, indicating potential therapeutic applications. This underscores the biological significance of cyclopropyl-containing compounds in developing new drugs (Boztaş et al., 2019).
Material Science and Advanced Synthesis
- Cyclopropanation and Material Synthesis: Studies on the iron-catalyzed cyclopropanation and the in situ generation of diazomethane demonstrate the applicability of cyclopropyl groups in synthesizing structurally complex materials, showcasing the potential of cyclopropyl and diazepane derivatives in materials science (Morandi & Carreira, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-cyclopropyl-6-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-6-10-4-5-11(7-8)9-2-3-9/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIJRBAQNQXBMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN(C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




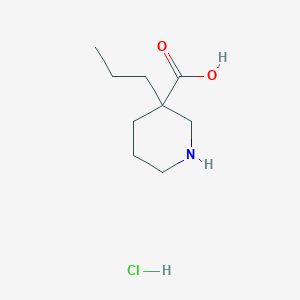
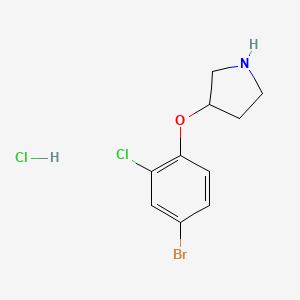
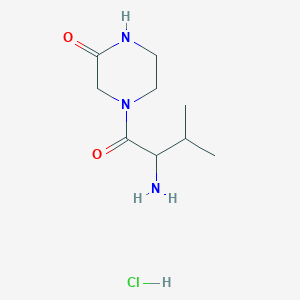

![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)

